molecular formula C9H7NO2 B13446349 1-methyl-1H-indole-5,6-dione

1-methyl-1H-indole-5,6-dione

Cat. No.: B13446349
M. Wt: 161.16 g/mol
InChI Key: RYECUDJBHMSWSI-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-5,6-dione is an organic compound belonging to the class of indoles and derivatives. Indoles are a significant type of heterocycle found in various natural products and drugs. This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5,6-dione can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a one-pot, three-component protocol. This method uses aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction is typically carried out under reflux conditions using methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for cost-effectiveness and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-5,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-methylindole-5,6-dione

InChI

InChI=1S/C9H7NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5H,1H3

InChI Key

RYECUDJBHMSWSI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=O)C(=O)C=C21

Origin of Product

United States

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